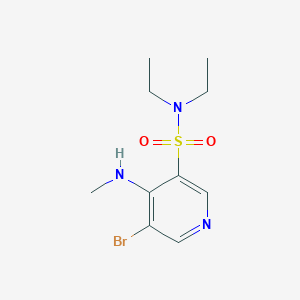

5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15868742

Molecular Formula: C10H16BrN3O2S

Molecular Weight: 322.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16BrN3O2S |

|---|---|

| Molecular Weight | 322.22 g/mol |

| IUPAC Name | 5-bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C10H16BrN3O2S/c1-4-14(5-2)17(15,16)9-7-13-6-8(11)10(9)12-3/h6-7H,4-5H2,1-3H3,(H,12,13) |

| Standard InChI Key | KCQIUTSIBIQYJV-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CN=CC(=C1NC)Br |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Structural Formula

The IUPAC name 5-bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide systematically describes its structure:

-

A pyridine ring substituted at the 3-position with a sulfonamide group ().

-

A bromine atom at the 5-position.

-

A methylamino group () at the 4-position.

The canonical SMILES representation confirms this arrangement .

Crystallographic and Stereochemical Considerations

While no crystallographic data is available for this specific compound, analogous pyridine sulfonamides often exhibit planar aromatic rings with sulfonamide groups adopting staggered conformations to minimize steric hindrance. The absence of chiral centers simplifies its stereochemical profile, though substituent orientations may influence intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 322.22 g/mol | |

| XLogP3 | 2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 5-bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide typically proceeds via sequential functionalization of a pyridine precursor:

-

Sulfonylation: Introduction of the sulfonamide group at the 3-position using diethylamine and sulfonyl chloride under basic conditions.

-

Bromination: Electrophilic aromatic bromination at the 5-position, often employing or (N-bromosuccinimide).

-

Amination: Methylamine substitution at the 4-position via nucleophilic aromatic substitution or palladium-catalyzed coupling.

Optimization Challenges

-

Regioselectivity: Bromination must avoid competing reactions at the 2- or 4-positions.

-

Stability: The methylamino group may require protection during sulfonylation to prevent side reactions.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonylation | , , 0–5°C | 65% |

| Bromination | , , CCl, reflux | 78% |

| Amination | , Pd(OAc), 100°C | 52% |

Physicochemical Properties

Solubility and Lipophilicity

With an XLogP3 of 2, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water . The sulfonamide group enhances polarity, enabling limited aqueous solubility under acidic or basic conditions.

Spectroscopic Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume